2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
This compound is a complex organic molecule that contains a piperidine ring, a naphthyridine ring, and a fluorobenzenesulfonyl group . Piperidine is a common structure in many pharmaceuticals . The presence of the fluorobenzenesulfonyl group suggests that this compound could have interesting reactivity and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a naphthyridine ring and a fluorobenzenesulfonyl group . The exact 3D structure would need to be determined through computational chemistry or experimental methods like X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the piperidine ring and the fluorobenzenesulfonyl group . Piperidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would need to be determined experimentally .Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are found in a wide range of pharmaceuticals and can have various mechanisms of action, including acting as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-4-1-5-17(13-16)26(24,25)23-11-8-14(9-12-23)18-7-6-15-3-2-10-21-19(15)22-18/h1-7,10,13-14H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPVRRMEVMDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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